(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine
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Overview
Description
(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 1,3-oxazole ring substituted with a methyl group at position 4 and a phenyl group at position 2, with an amine group attached to the 5-methyl position.
Mechanism of Action
Target of Action
Similar compounds have been known to target human carbonic anhydrases (hcas), which are enzymes involved in many important physiological and pathological processes .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit properties of an isoform-selective inhibitor of human carbonic anhydrase ii .
Biochemical Pathways
Related compounds have been found to have a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and in the development of modern anti-infective drugs .
Result of Action
Similar compounds have been found to have a wide range of pharmacological applications, suggesting a broad spectrum of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with formaldehyde and a primary amine under acidic conditions to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylamines or amines.
Scientific Research Applications
(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a similar structure but without the methyl and phenyl substitutions.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: A similar heterocyclic compound with a sulfur atom instead of oxygen.
Uniqueness
(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYHDQQJIEHNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652774 |
Source
|
Record name | 1-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165735-97-7 |
Source
|
Record name | 1-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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